Product packaging for Methyl 6-(1-cyanocyclopropyl)nicotinate(Cat. No.:CAS No. 1956381-46-6)

Methyl 6-(1-cyanocyclopropyl)nicotinate

Cat. No.: B13102326
CAS No.: 1956381-46-6
M. Wt: 202.21 g/mol
InChI Key: UQFHCQBFEAIDDC-UHFFFAOYSA-N
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Description

Contextual Significance of Nicotinate (B505614) Derivatives in Chemical Science

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. nih.gov The pyridine (B92270) ring, a core component of nicotinates, is a prevalent motif in a wide array of biologically active molecules. Nicotinate esters, such as methyl nicotinate, are recognized for their vasodilatory properties and are utilized in topical preparations for the relief of muscle and joint pain. drugbank.comnih.gov The functionalization of the nicotinic acid backbone allows for the modulation of its physicochemical properties and biological targets, making it a versatile building block in drug discovery. nih.gov

The exploration of novel nicotinic acid derivatives continues to yield compounds with a range of therapeutic potentials, including anti-inflammatory, analgesic, and antimicrobial activities. medchemexpress.com The synthesis and study of these derivatives are crucial for expanding the chemical space available to medicinal chemists and for the development of new therapeutic agents.

Structural Features and Uniqueness of the 1-Cyanocyclopropyl Moiety

The 1-cyanocyclopropyl group is a distinctive structural element that imparts unique properties to a molecule. The cyclopropane (B1198618) ring, a three-membered carbocycle, is characterized by significant ring strain, which influences its reactivity and conformational preferences. This strained ring system can act as a rigid scaffold, locking a portion of the molecule into a specific orientation, which can be advantageous for binding to biological targets.

The incorporation of a cyano (nitrile) group onto the cyclopropane ring further enhances its chemical utility. The nitrile group is a versatile functional group that can participate in a variety of chemical transformations. It is also a key pharmacophore in numerous approved drugs, contributing to binding interactions and metabolic stability. nih.gov The combination of the rigid cyclopropyl (B3062369) ring and the electronically distinct cyano group creates a unique moiety that can be strategically employed in drug design to optimize potency, selectivity, and pharmacokinetic properties. scientificupdate.com

Rationale for Dedicated Academic Research on Methyl 6-(1-cyanocyclopropyl)nicotinate

The specific compound, this compound, represents a confluence of the versatile nicotinate scaffold and the unique 1-cyanocyclopropyl moiety. This combination warrants dedicated academic research for several compelling reasons:

Novelty in Chemical Space: The unique substitution pattern of a 1-cyanocyclopropyl group at the 6-position of the methyl nicotinate core presents a novel chemical entity with the potential for unexplored biological activities.

Medicinal Chemistry Potential: The structural rigidity and electronic properties conferred by the 1-cyanocyclopropyl group could lead to enhanced binding affinity and selectivity for various biological targets. Research into this compound could unveil new therapeutic leads.

Synthetic Methodology Development: The synthesis of this specific molecule may require the development of novel or optimized synthetic strategies, contributing to the broader field of organic synthesis.

Structure-Activity Relationship (SAR) Studies: Investigating the biological activity of this compound and its analogues provides valuable data for understanding the structure-activity relationships of substituted nicotinates, guiding future drug design efforts.

Overview of the Research Outline: A Comprehensive Academic Perspective

To fully elucidate the scientific importance of this compound, a structured and comprehensive research approach is necessary. This would typically involve:

Synthesis and Characterization: Development of an efficient and scalable synthesis route, followed by thorough characterization of the compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Physicochemical Properties: Determination of key physicochemical parameters, including melting point, boiling point, solubility, and lipophilicity (logP), which are crucial for understanding its behavior in biological systems.

Conformational Analysis: Computational and experimental studies to understand the preferred three-dimensional conformation of the molecule, which is critical for its interaction with biological targets.

Biological Screening: Evaluation of the compound's activity in a broad range of biological assays to identify potential therapeutic applications.

Metabolic Stability and Pharmacokinetic Profiling: In vitro and in vivo studies to assess its metabolic fate and pharmacokinetic properties, which are essential for its development as a potential drug candidate.

A systematic investigation following this outline will provide a thorough understanding of the chemical and biological properties of this compound, paving the way for its potential application in advanced scientific research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B13102326 Methyl 6-(1-cyanocyclopropyl)nicotinate CAS No. 1956381-46-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1956381-46-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 6-(1-cyanocyclopropyl)pyridine-3-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-10(14)8-2-3-9(13-6-8)11(7-12)4-5-11/h2-3,6H,4-5H2,1H3

InChI Key

UQFHCQBFEAIDDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2(CC2)C#N

Origin of Product

United States

Synthetic Strategies and Methodological Innovations for Methyl 6 1 Cyanocyclopropyl Nicotinate

Exploration of Retrosynthetic Pathways for the Target Compound

Retrosynthetic analysis is a technique used to design a synthesis plan by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves disconnections, which are the reverse of known chemical reactions. lkouniv.ac.instudysmarter.co.uk

The structure of Methyl 6-(1-cyanocyclopropyl)nicotinate offers several logical points for disconnection. The ester and the substituted pyridine (B92270) ring are primary targets for this analysis.

Ester Disconnection: The methyl ester group is a classic functional group for retrosynthetic analysis. A C-O disconnection across the ester linkage suggests that the target molecule can be synthesized from 6-(1-cyanocyclopropyl)nicotinic acid and methanol (B129727). researchgate.net This is a standard esterification reaction, often catalyzed by acid. orientjchem.orgchemicalbook.com

Pyridine Ring Disconnection: The pyridine ring itself can be deconstructed. A common strategy for synthesizing substituted pyridines involves the reaction of a 1,5-dicarbonyl compound with an ammonia (B1221849) source (like ammonia or hydroxylamine). youtube.comslideshare.net Disconnecting the C-N bonds of the pyridine ring in the precursor, 6-(1-cyanocyclopropyl)nicotinic acid, would lead to complex and highly functionalized acyclic precursors, representing a challenging but viable synthetic route.

A primary disconnection strategy involves breaking the bond between the pyridine ring and the cyclopropyl (B3062369) group. This C-C bond disconnection is a key step, suggesting a coupling reaction between a 6-substituted nicotinate (B505614) scaffold and a 1-cyanocyclopropyl unit. This leads to two key synthons: a nucleophilic 1-cyanocyclopropyl anion equivalent and an electrophilic methyl 6-halonicotinate, or vice versa.

The 1-cyanocyclopropyl moiety is a strained and synthetically valuable structural motif. Its construction can be approached in several ways.

Cyclopropanation of an Alkene: A common and effective method for forming cyclopropane (B1198618) rings is the reaction of an alkene with a carbene or carbene equivalent. For the 1-cyanocyclopropyl unit, this would involve the cyclopropanation of acrylonitrile (B1666552) (H₂C=CHCN) or a related derivative.

Intramolecular Cyclization: Another strategy involves the intramolecular cyclization of a suitable linear precursor. For example, a γ-halobutyronitrile could undergo an intramolecular SN2 reaction upon treatment with a strong base to form the cyclopropane ring.

Addition to Cyclopropanone (B1606653) Surrogates: Functionalized cyclopropanes can be prepared via the addition of nucleophiles to cyclopropanone equivalents. nih.gov An expedient synthesis of cyclopropane derivatives can be achieved from readily accessible cyclopropanone surrogates. nih.gov

These retrosynthetic pathways provide a logical framework for developing a convergent synthesis, where the complex target molecule is assembled from smaller, more manageable building blocks.

Development of Precursor Molecules and Building Blocks

Based on the retrosynthetic analysis, the synthesis of this compound relies on the efficient preparation of two key intermediates: a 6-substituted nicotinate scaffold and a functionalized cyclopropyl unit.

The development of a versatile 6-substituted nicotinate precursor, such as a halide, is crucial for subsequent cross-coupling reactions. Methyl 6-chloronicotinate is a key intermediate for this purpose. researchgate.net

The synthesis of these scaffolds often begins with commercially available starting materials like 6-chloronicotinic acid or 6-methylnicotinic acid.

Starting MaterialReagent(s)ProductYieldReference(s)
6-Chloronicotinic acidDimethyl carbonate, H₂SO₄Methyl 6-chloronicotinateNot specified researchgate.net
6-Methylnicotinic acidMethanol, H₂SO₄Methyl 6-methylnicotinate (B8608588)75% chemicalbook.com
6-Methylnicotinic acidMethanol, HCl (gas)Methyl 6-methylnicotinateNot specified prepchem.com
5-Ethyl-2-methylpyridineHNO₃, H₂SO₄, then MethanolMethyl 6-methylnicotinateNot specified environmentclearance.nic.in

This table is interactive and can be sorted by clicking on the column headers.

The esterification of nicotinic acid derivatives is a common procedure. For instance, refluxing 6-methylnicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride yields the corresponding methyl ester in good yields. chemicalbook.comprepchem.com Alternatively, industrial routes may involve the oxidation of substituted pyridines, such as 5-ethyl-2-methylpyridine, followed by esterification. environmentclearance.nic.inresearchgate.net

The preparation of a cyclopropyl building block functionalized for coupling is the second critical aspect. A suitable intermediate would be a cyclopropyl organometallic reagent, such as 1-cyanocyclopropylmagnesium bromide or a cyclopropylboronic acid derivative.

The synthesis of functionalized cyclopropanes can be achieved through various methods, including those involving phase transfer catalysis or the use of sulfur ylides. researchgate.netnih.gov A general approach for creating a 1,1-disubstituted cyclopropane involves a radical/polar crossover process where a photocatalytically generated radical adds to a homoallylic tosylate. organic-chemistry.org

Reaction TypeSubstrate(s)Reagent(s)Product TypeReference(s)
DichlorocyclopropanationMonoterpenic olefinesCHCl₃, NaOH, PTCgem-Dichlorocyclopropanes researchgate.net
Ylide CyclopropanationProtected amino acid Weinreb amidesEthyl (dimethylsulfuranylidene)acetate (EDSA)Cyclopropyl peptidomimetic core nih.gov
Cationic RearrangementO-EnecarbamateTriflic anhydride, 2,6-lutidine1,2,3-Trisubstituted cyclopropyl aldehydes nd.edu
Aza-Michael Addition1-SulfonylcyclopropanolsStabilized phosphorus ylides, Aza-Michael donorEnantioenriched trans-β-cyclopropane amino acid derivatives nih.gov

This table is interactive and can be sorted by clicking on the column headers.

For the specific synthesis of a 1-cyanocyclopropyl coupling partner, one could envision the cyclopropanation of acrylonitrile followed by functionalization, or the construction of the ring from an acyclic precursor already containing the nitrile group.

Direct Synthetic Approaches to this compound

A direct synthetic approach involves the coupling of the pre-formed building blocks. The most convergent and powerful methods for this transformation are palladium-catalyzed cross-coupling reactions.

A plausible route would involve the reaction of Methyl 6-chloronicotinate with a suitable 1-cyanocyclopropyl organometallic reagent. For example, a Negishi-type coupling using an organozinc reagent or a Suzuki-type coupling with a cyclopropylboronic acid derivative could be effective. The palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides in the presence of zinc bromide is a known transformation that yields cyclopropyl arenes in very good yields, providing a strong precedent for this approach. organic-chemistry.org

Proposed Synthetic Step:

Reactants: Methyl 6-chloronicotinate and 1-cyanocyclopropylzinc bromide (prepared from the corresponding Grignard reagent).

Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand.

Solvent: An anhydrous, aprotic solvent such as tetrahydrofuran (B95107) (THF) or dioxane.

Reaction: The organozinc reagent would be added to a solution of the methyl 6-chloronicotinate and the palladium catalyst, and the mixture would be heated to effect the cross-coupling reaction, yielding the final product, this compound.

This direct coupling strategy represents a highly efficient and modular approach to the target molecule, allowing for the late-stage introduction of the cyanocyclopropyl group.

Esterification Reactions and Optimizations

The conversion of a nicotinic acid precursor, such as 6-chloronicotinic acid, to its corresponding methyl ester is a fundamental step in the synthesis of the target molecule. chemimpex.com Various methods have been developed for this transformation, ranging from classic acid-catalyzed reactions to the use of modern coupling agents.

One common and effective method involves refluxing the nicotinic acid derivative with methanol in the presence of a strong acid catalyst like gaseous hydrogen chloride or sulfuric acid. prepchem.comresearchgate.net For instance, 6-methylnicotinic acid can be converted to its methyl ester by refluxing in methanol saturated with HCl for one hour. prepchem.com Similarly, high yields (89%) for the esterification of 6-chloronicotinic acid have been achieved using a large excess of ethanol (B145695) and sulfuric acid as the catalyst. google.com

To avoid the use of strong acids and harsh conditions, alternative methods have been explored. The use of triethylorthoacetate with 6-chloronicotinic acid in toluene (B28343) has been shown to produce the corresponding ethyl ester in a high yield of 92.3% after refluxing for two hours. google.com Another approach involves the use of coupling agents. The reaction of 6-chloronicotinic acid with ethanol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and dimethylaminopyridine (DMAP) in methylene (B1212753) chloride has been reported, although with a more moderate yield of around 60% and a more complex workup. google.com For more sensitive substrates, reagents like N,N'-Carbonyldiimidazole (CDI) can be employed, which often lead to cleaner reactions under milder conditions. The choice of method depends on factors such as substrate compatibility, desired yield, and scalability.

Optimization of these reactions involves analyzing the influence of various parameters, including temperature, catalyst concentration, and reactant ratios, to maximize conversion and yield. researchgate.net

Nicotinic Acid PrecursorReagentsCatalystYieldReference
6-Chloronicotinic acidEthanolSulfuric Acid89% google.com
6-Chloronicotinic acidTriethylorthoacetate, TolueneNone (Reagent-driven)92.3% google.com
6-Chloronicotinic acidEthanol, Dicyclohexylcarbodiimide (DCC)Dimethylaminopyridine (DMAP)~60% google.com
6-Methylnicotinic acidMethanolHydrogen Chloride (gaseous)Not specified prepchem.com

Cyclopropanation and Cyanation Reactions

The introduction of the 1-cyanocyclopropyl group at the 6-position of the pyridine ring is a significant synthetic challenge. This can be approached by either constructing the cyclopropane ring directly onto the pyridine scaffold followed by cyanation, or by coupling a pre-formed 1-cyanocyclopropyl unit.

Modern biocatalytic methods offer a sophisticated route to pyridine-functionalized cyclopropanes. wpmucdn.comnih.gov Engineered hemoproteins can serve as powerful biocatalysts for the asymmetric cyclopropanation of olefins using pyridotriazoles as stable carbene precursors. wpmucdn.comnih.gov This strategy allows for the stereoselective construction of the cyclopropane ring with high efficiency. nih.gov Transition-metal catalysis also provides a powerful tool for the construction of such structures. nih.gov

The cyanation step, or the formation of the cyclopropanecarbonitrile, is another critical transformation. Cyclopropyl cyanide can be prepared by reacting 4-chlorobutyronitrile (B21389) with a strong base like sodium amide. wikipedia.org This suggests a synthetic strategy where a pyridine derivative containing a suitable leaving group could react with a nucleophile derived from 4-chlorobutyronitrile, followed by intramolecular cyclization. Alternatively, a pre-existing cyclopropyl group on the pyridine ring could be functionalized. For example, the ring-opening-cyanation of cyclopropyl ketones under visible-light-mediated conditions represents a potential pathway if a suitable cyclopropyl ketone intermediate could be synthesized. researchgate.net

Given the complexity, a likely industrial route would involve the coupling of a pre-synthesized cyclopropyl-containing fragment to the pyridine ring, for example, via a cross-coupling reaction.

Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted pyridines. nih.govbohrium.com These reactions reduce reaction times, minimize waste, and can generate molecular diversity quickly. nih.govacs.org

The Guareschi-Thorpe reaction is a classic example, involving the condensation of a cyanoacetate (B8463686) or cyanoacetamide with a 1,3-dicarbonyl compound and a nitrogen source, often ammonium (B1175870) carbonate or ammonium acetate, to produce hydroxy-cyanopyridines. nih.gov An MCR for this compound could be envisioned by using a custom-designed β-keto ester or another carbonyl compound that already contains the 1-cyanocyclopropyl moiety. This specialized reactant would then undergo condensation with other components to assemble the desired substituted pyridine ring in a one-pot process.

Methodological innovations in this area include the use of green chemistry principles, such as performing MCRs in aqueous media or under microwave irradiation to accelerate the reaction and improve yields. acs.orgnih.gov The use of nanocatalysts, such as ZnO or MgO nanoparticles, has also been shown to efficiently promote the synthesis of polysubstituted pyridines in high yields under mild or solvent-free conditions. rsc.org

Reaction TypeKey ComponentsConditions/CatalystProduct TypeReference
Four-Component ReactionAldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetateMicrowave irradiation, EthanolSubstituted 3-cyanopyridines nih.govacs.org
Guareschi-Thorpe SynthesisAlkyl cyanoacetate, 1,3-Dicarbonyl, Ammonium carbonateAqueous mediumHydroxy-cyanopyridines nih.gov
Four-Component ReactionAldehyde, Malononitrile, Thiazolidine-4-one, Ammonium acetateMgO Nanoparticles, EthanolPolysubstituted pyridines rsc.org
Three-Component ReactionAldehyde, 1,3-Dicarbonyl, Ammonium acetateSnCl4–Fe3O4–SiO2 nanocatalyst, Ultrasound1,4-Dihydropyridines rsc.org

Advanced Reaction Optimization and Process Intensification

To move from a laboratory-scale synthesis to a viable industrial process, extensive optimization and intensification are required. This involves a detailed study of catalytic systems, reaction parameters, and the application of modern automation technologies.

Catalytic Systems in Synthesis

The choice of catalyst is crucial for achieving high efficiency, selectivity, and yield in the synthesis of complex pyridine derivatives. numberanalytics.com A wide range of catalytic systems can be applied to the various steps in the synthesis of this compound.

Transition Metal Catalysis : Palladium-catalyzed cross-coupling reactions are widely used for creating C-C bonds to the pyridine ring, which could be employed to attach the cyanocyclopropyl group. numberanalytics.com Nickel and copper catalysts are also valuable for various transformations, including C-H activation and the formation of chiral centers. researchgate.netorganic-chemistry.org

Heterogeneous Catalysis : For large-scale production, heterogeneous catalysts like zeolites (e.g., HZSM-5) are advantageous due to their ease of separation and recyclability. researchgate.net They are particularly useful in vapor-phase reactions for pyridine synthesis. researchgate.net Nanocatalysts also fall into this category, offering high surface area and reactivity for promoting reactions like MCRs under green conditions. rsc.org

Biocatalysis : As mentioned, engineered enzymes like hemoproteins can catalyze specific and stereoselective reactions, such as cyclopropanation, under mild conditions that are often unattainable with traditional chemical catalysts. wpmucdn.comnih.gov

The development of new catalysts with tailored properties continues to expand the toolkit for synthesizing complex molecules. numberanalytics.com

Solvent Selection and Reaction Parameter Tuning

Systematic optimization of reaction parameters is essential for maximizing product yield and purity while minimizing costs and environmental impact. Key parameters include the choice of solvent, reaction temperature, time, and the stoichiometry of reactants.

The selection of a solvent can dramatically influence reaction outcomes. In the synthesis of 2-(arylamino) nicotinic acid derivatives, a study showed that solvent-free conditions at 120°C provided the highest yield, aligning with green chemistry principles by eliminating solvent waste. nih.gov When solvents are necessary, their polarity and boiling point are critical considerations.

Tuning the temperature and reaction time is a balancing act to ensure complete conversion of starting materials without promoting the formation of byproducts. For example, in an optimization study for the synthesis of nicotinic acid from nicotine, the yield was shown to be highly dependent on both temperature and reaction duration, with optimal results achieved at specific settings. jetir.org The molar ratio of reactants is also a critical factor; an optimal 2:1 ratio of an aniline (B41778) derivative to 2-chloronicotinic acid was found to be necessary for maximizing the yield in the synthesis of Flunixin. nih.gov

Below is an illustrative data table showing how reaction parameters can be tuned to optimize product yield, based on a study of nicotinic acid synthesis. jetir.org

Effect of Reaction Parameters on Nicotinic Acid Yield jetir.org
Parameter VariedValueOther Conditions (Constant)Yield (g)
Temperature (°C)70Solvent: 150 ml, Time: 6 h0.92
651.09
601.20
551.45
Time (h)2Solvent: 150 ml, Temp: 60°C-
4-
61.20
8-

High-Throughput Experimentation and Automation in Chemical Synthesis

High-Throughput Experimentation (HTE) has revolutionized reaction discovery and optimization in the pharmaceutical and chemical industries. acs.orgacs.org This approach utilizes automation and miniaturization, typically in multi-well plates, to run hundreds of reactions in parallel. youtube.com This allows for the rapid screening of a vast array of reaction conditions, including different catalysts, ligands, solvents, bases, and temperatures, using minimal amounts of valuable starting materials. youtube.com

For a complex synthesis like that of this compound, HTE would be invaluable for:

Route Scouting : Quickly identifying a viable catalytic system for a challenging cross-coupling or cyclopropanation step.

Reaction Optimization : Systematically mapping the reaction space to find the optimal conditions for yield and purity, a process that would be prohibitively slow using traditional one-reaction-at-a-time methods. youtube.com

Library Synthesis : Rapidly creating a collection of related derivatives for structure-activity relationship (SAR) studies.

The large, high-quality datasets generated by HTE are also ideal for training machine learning algorithms, which can then predict optimal reaction conditions or even propose novel reaction pathways, further accelerating the development process toward a "self-driving lab". youtube.com The implementation of HTE can significantly shorten the timeline for moving a compound from discovery to large-scale production. acs.org

Stereoselective Synthesis Approaches

The creation of the chiral quaternary carbon center of the 1-cyanocyclopropyl moiety with high stereocontrol is a critical aspect of the synthesis of enantiomerically pure this compound. Two primary strategies are employed to achieve this: chiral auxiliary-mediated syntheses and asymmetric catalysis.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. While specific examples for the synthesis of this compound are not extensively documented in publicly available literature, analogous strategies involving the diastereoselective cyclopropanation of electron-deficient olefins provide a conceptual framework.

In a hypothetical chiral auxiliary-mediated approach, a chiral auxiliary would be appended to the nicotinic acid backbone or a precursor thereof. The subsequent cyclopropanation reaction would then proceed with the auxiliary sterically guiding the incoming reagents to a specific face of the molecule, thereby establishing the desired stereochemistry of the cyclopropane ring. Commonly employed chiral auxiliaries in similar transformations include those derived from amino alcohols, such as Evans' oxazolidinones, or camphor-based auxiliaries.

The general sequence for such a synthesis would involve:

Attachment of a chiral auxiliary to a nicotinic acid derivative.

Introduction of the double bond precursor for cyclopropanation.

Diastereoselective cyclopropanation to form the 1-cyanocyclopropyl group.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Table 1: Potential Chiral Auxiliaries for Diastereoselective Cyclopropanation

Chiral AuxiliaryClassPotential Attachment PointKey Features
Evans' OxazolidinonesAmino alcohol-derivedCarboxylic acid of nicotinate precursorRigid conformation, effective steric shielding
CamphorsultamCamphor-derivedCarboxylic acid of nicotinate precursorHigh crystallinity of intermediates, good stereocontrol
(R)- or (S)-2-amino-2-phenylethanolAmino alcoholCarboxylic acid of nicotinate precursorReadily available, effective in various asymmetric reactions

Asymmetric catalysis offers a more elegant and atom-economical approach to stereoselective synthesis by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A particularly relevant and contemporary strategy for the synthesis of chiral heteroaryl cyclopropanes is the use of metalloradical catalysis.

Recent research has demonstrated the efficacy of cobalt(II)-based metalloradical catalysis for the asymmetric radical cyclopropanation of alkenes with in situ-generated α-heteroaryldiazomethanes. This methodology could be adapted for the synthesis of this compound. In this approach, a chiral cobalt(II) complex, typically featuring a D2-symmetric chiral amidoporphyrin ligand, would catalyze the reaction between a suitable alkene precursor of the nicotinic acid moiety and a cyanodiazoacetate.

The proposed catalytic cycle involves the activation of the diazo compound by the chiral cobalt complex to form a metalloradical intermediate. This intermediate then undergoes a stepwise radical addition to the alkene, followed by ring closure to furnish the cyclopropane ring with high diastereo- and enantioselectivity. The stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center.

Table 2: Key Features of Asymmetric Catalysis for Heteroaryl Cyclopropane Synthesis

Catalytic SystemLigand TypeProposed MechanismAdvantages
Cobalt(II) ComplexesD2-symmetric chiral amidoporphyrinsStepwise radical addition and ring closureHigh efficiency, excellent diastereo- and enantioselectivity, broad substrate scope

This method provides a direct route to valuable chiral heteroaryl cyclopropanes and is applicable to a wide range of alkenes, including those that are challenging substrates for other methods. nih.gov

Sustainable and Green Chemistry Principles in Synthetic Methodologies

Biocatalysis: Enzymatic transformations offer a green alternative to traditional chemical methods. For the synthesis of the nicotinic acid portion of the molecule, biocatalysis presents a viable option. Nitrilases are enzymes that can hydrolyze nitriles to carboxylic acids with high selectivity and under mild reaction conditions. frontiersin.orgnih.gov The enzymatic hydrolysis of a suitable cyanopyridine precursor could be a key step in a green synthesis of the nicotinic acid backbone. frontiersin.orgnih.gov

Flow Chemistry: Continuous flow chemistry has emerged as a powerful technology for sustainable chemical synthesis. nih.gov The synthesis of nicotinamide (B372718) derivatives, which are closely related to nicotinic acid esters, has been successfully demonstrated in continuous-flow microreactors catalyzed by enzymes. nih.gov This approach offers several advantages over batch processing, including enhanced reaction rates, improved safety, and easier scalability. A flow-based synthesis of this compound could potentially streamline the process and reduce waste generation.

Green Solvents: The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional volatile organic compounds (VOCs) are often toxic and contribute to air pollution. The use of greener alternatives is a key aspect of sustainable chemistry.

Ionic Liquids: These are salts that are liquid at or near room temperature and have negligible vapor pressure. They can serve as recyclable solvents and catalysts in various organic reactions, including the synthesis of pyridine derivatives.

Cyrene™ (dihydrolevoglucosenone): This bio-based solvent is a promising green alternative to N,N-dimethylformamide (DMF) and other polar aprotic solvents commonly used in organic synthesis. Its application in nucleophilic aromatic substitution reactions of nicotinic esters has been reported, demonstrating its potential for the synthesis of functionalized pyridine compounds.

Table 3: Green Chemistry Approaches in Nicotinic Acid Derivative Synthesis

Green Chemistry PrincipleApplicationAdvantages
BiocatalysisEnzymatic hydrolysis of cyanopyridines using nitrilasesMild reaction conditions, high selectivity, reduced waste
Flow ChemistryContinuous synthesis of nicotinamide/nicotinate derivativesEnhanced reaction rates, improved safety, scalability
Green SolventsUse of Ionic Liquids or Cyrene™Reduced volatility, recyclability, lower toxicity

By incorporating these stereoselective and sustainable methodologies, the synthesis of this compound can be achieved in a more efficient, controlled, and environmentally responsible manner.

Chemical Reactivity, Transformation, and Mechanism Studies of Methyl 6 1 Cyanocyclopropyl Nicotinate

Reactivity of the Pyridine (B92270) Ring System.

The pyridine ring in Methyl 6-(1-cyanocyclopropyl)nicotinate is rendered significantly electron-deficient by the presence of two electron-withdrawing groups: the methyl ester at the 3-position and the 1-cyanocyclopropyl group at the 6-position. This electronic characteristic is the primary determinant of its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution.

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is expected to be exceedingly difficult. The nitrogen atom, along with the electron-withdrawing ester and cyanocyclopropyl groups, deactivates the ring towards attack by electrophiles. In the rare event of a reaction, the substitution would be predicted to occur at the C-5 position, which is the least deactivated position.

Reaction Type Typical Reagents Expected Outcome for Analogous Systems
NitrationHNO₃/H₂SO₄Very low to no yield of the 5-nitro derivative under harsh conditions.
HalogenationX₂/FeX₃Low to no yield of the 5-halo derivative.
SulfonationFuming H₂SO₄Low to no yield of the 5-sulfonic acid derivative.
Friedel-Crafts Alkylation/AcylationR-X/AlCl₃, RCO-X/AlCl₃Generally unreactive.

This table is illustrative and based on the general reactivity of deactivated pyridine rings.

Nucleophilic Aromatic Substitution.

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-6 positions, which are activated by the ring nitrogen. In the case of this compound, a suitable leaving group would need to be present at one of these positions for a substitution to occur. However, if we consider a related compound where the 6-position is occupied by a good leaving group like a halogen (e.g., Methyl 6-chloronicotinate), this position would be highly activated towards nucleophilic attack.

Research on analogous 6-halonicotinates demonstrates facile displacement of the halide by various nucleophiles. researchgate.net

Nucleophile Reagent Example Product from Methyl 6-chloronicotinate Conditions
AlkoxideSodium MethoxideMethyl 6-methoxynicotinateMethanol (B129727), reflux
AmineAmmonia (B1221849)Methyl 6-aminonicotinateAqueous Ammonia, heat
ThiolateSodium ThiophenoxideMethyl 6-(phenylthio)nicotinateDMF, room temperature

This table presents data from reactions of the analogous compound, Methyl 6-chloronicotinate.

Transformations Involving the Ester Functional Group.

The methyl ester group at the 3-position of the molecule is a versatile functional handle that can undergo a variety of transformations common to carboxylic acid esters.

Hydrolysis and Transesterification Reactions.

The ester can be hydrolyzed to the corresponding carboxylic acid, 6-(1-cyanocyclopropyl)nicotinic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is typically more facile for this class of compounds.

Transesterification, the conversion of the methyl ester to another ester, can be achieved by reacting the compound with an alcohol in the presence of an acid or base catalyst. This is an equilibrium-driven process, often favored by using the desired alcohol as the solvent. researchgate.net

Reaction Reagents Product Typical Conditions
Basic HydrolysisNaOH (aq)6-(1-cyanocyclopropyl)nicotinic acid sodium saltEthanol (B145695)/Water, reflux
Acidic HydrolysisH₂SO₄ (aq)6-(1-cyanocyclopropyl)nicotinic acidWater, reflux
TransesterificationEthanol, cat. H₂SO₄Ethyl 6-(1-cyanocyclopropyl)nicotinateEthanol, reflux

This table is based on general procedures for the hydrolysis and transesterification of methyl nicotinates.

Reduction to Alcohols and Aldehydes.

The ester group can be reduced to a primary alcohol, [6-(1-cyanocyclopropyl)pyridin-3-yl]methanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction typically proceeds in high yield.

Partial reduction to the corresponding aldehyde, 6-(1-cyanocyclopropyl)nicotinaldehyde, is more challenging but can be achieved using specialized reagents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H).

Reducing Agent Product Typical Solvent Temperature
Lithium Aluminum Hydride (LiAlH₄)[6-(1-cyanocyclopropyl)pyridin-3-yl]methanolTetrahydrofuran (B95107) (THF)0 °C to room temperature
Diisobutylaluminium Hydride (DIBAL-H)6-(1-cyanocyclopropyl)nicotinaldehydeToluene (B28343) or Dichloromethane-78 °C

This table outlines general conditions for the reduction of nicotinic esters.

Reactions of the 1-Cyanocyclopropyl Moiety.

The 1-cyanocyclopropyl group is a strained ring system substituted with an electron-withdrawing nitrile group. This combination of features suggests potential for unique reactivity, primarily involving ring-opening reactions.

The cyclopropane (B1198618) ring is susceptible to cleavage under various conditions, a reaction that is often facilitated by the presence of the electron-withdrawing cyano group. Nucleophilic attack on the cyclopropane ring, particularly at the carbon bearing the cyano group or one of the adjacent carbons, can lead to ring opening. For instance, reactions of 1,1-dicyanocyclopropanes with nucleophiles are known to proceed via ring opening. researchgate.net

Reagent/Condition Potential Transformation of the 1-Cyanocyclopropyl Group Mechanism
Strong Nucleophiles (e.g., Grignard reagents, organolithiums)Ring opening to form a linear chain with a newly formed C-C bond.Nucleophilic attack on a cyclopropyl (B3062369) carbon followed by ring cleavage.
Catalytic Hydrogenation (harsh conditions)Reduction of the nitrile and/or ring opening.Cleavage of the strained C-C bonds of the cyclopropane ring.
Strong Acids/HeatIsomerization/rearrangement. wikipedia.orgProtonation followed by ring opening to a carbocationic intermediate.

This table presents potential reactions based on the known reactivity of substituted cyclopropanes. researchgate.netwikipedia.org

The stability of the 1-cyanocyclopropyl group in this compound under the conditions of the reactions described for the pyridine ring and ester group would need to be considered. It is anticipated that the cyclopropyl ring would be stable under most of the conditions for electrophilic and nucleophilic aromatic substitution, as well as ester hydrolysis, transesterification, and reduction with hydride reagents under standard conditions. However, more forcing conditions or the use of specific reagents could lead to concomitant reaction of the cyanocyclopropyl moiety.

Cyclopropane Ring-Opening Reactions.

The cyclopropane ring in this compound is susceptible to ring-opening reactions due to its inherent ring strain, which is approximately 27 kcal/mol. The presence of both an electron-withdrawing nitrile group and a pyridine ring attached to the same carbon atom activates the cyclopropane ring towards nucleophilic and electrophilic attack, as well as radical-mediated processes.

Ring-opening of donor-acceptor cyclopropanes can be initiated by nucleophiles. For instance, the reaction of similar cyclopropanes with trimethylsilyl (B98337) cyanide in the presence of a Lewis acid like B(C6F5)3 can lead to the formation of γ-cyanoesters. In the case of this compound, a nucleophilic attack could potentially occur at one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of a more stable acyclic product.

Electrophilic ring-opening is also a plausible pathway, especially in the presence of strong acids or electrophiles. The reaction of substituted cyclopropanes with electrophiles like benzeneselenenyl chloride has been shown to proceed via regio- and stereoselective ring-opening.

Radical-mediated ring-opening reactions of cyclopropane derivatives are well-documented. These reactions often involve the formation of a cyclopropyl-substituted carbon radical, which then undergoes ring-opening to generate a more stable alkyl radical. This intermediate can then participate in further reactions.

Reaction Type Reagents/Conditions Potential Product Type
Nucleophilic Ring-OpeningTrimethylsilyl cyanide, B(C6F5)3γ-cyanoester
Electrophilic Ring-OpeningBenzeneselenenyl chloride, TiCl4Substituted butanedioate derivative
Radical Ring-OpeningRadical initiator (e.g., AIBN), heat or lightAcyclic nitrile derivative

Reactions at the Nitrile Group.

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The most common reaction of nitriles is hydrolysis to either a carboxylic acid or an amide, depending on the reaction conditions. Acid-catalyzed hydrolysis, typically by heating with an aqueous acid like hydrochloric acid, would convert the nitrile group to a carboxylic acid. Alkaline hydrolysis, using a base such as sodium hydroxide (B78521), would initially form a carboxylate salt, which upon acidification would yield the carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., H2 over a nickel or palladium catalyst).

Reaction Type Reagents/Conditions Product Functional Group
Acid HydrolysisDilute HCl, heatCarboxylic acid
Alkaline HydrolysisNaOH (aq), heat, then H3O+Carboxylic acid
Reduction1. LiAlH4, Et2O; 2. H2OPrimary amine
Catalytic HydrogenationH2, Raney Ni or Pd/CPrimary amine

Reactivity at the Cyclopropyl Carbons.

Direct functionalization of the cyclopropyl carbons without ring-opening is challenging but can be achieved under specific conditions. The C-H bonds of the cyclopropane ring are generally less reactive than those in acyclic alkanes. However, the proximity of the electron-withdrawing nitrile and pyridine moieties could influence the reactivity of the adjacent cyclopropyl protons, potentially making them more acidic and amenable to deprotonation by a strong base. Subsequent reaction with an electrophile could lead to substitution at the cyclopropyl ring.

Oxidation Reactions and Pathways.

Oxidation of this compound can occur at several sites, including the pyridine ring and the cyclopropyl group.

The pyridine ring is generally resistant to oxidation, but under harsh conditions with strong oxidizing agents, it can be cleaved. A more common reaction is the oxidation of the nitrogen atom to form a pyridine N-oxide, using reagents like meta-chloroperoxybenzoic acid (m-CPBA).

The cyclopropyl group can also undergo oxidation. In the context of drug metabolism, cytochrome P450 enzymes have been shown to oxidize cyclopropyl groups, which can sometimes lead to ring-opening. Chemical oxidation of the cyclopropyl ring is also possible, although it often requires specific reagents and conditions to avoid ring cleavage.

Exploration of Novel Chemical Transformations and Rearrangements.

The unique juxtaposition of functional groups in this compound could enable novel chemical transformations and rearrangements. For instance, thermal or photochemical activation could induce rearrangements involving the cyclopropane ring and the adjacent π-systems of the nitrile and pyridine groups. Isomerization of the cyclopropyl cyanide moiety to crotonitrile and other unsaturated nitriles has been observed at high temperatures.

Detailed Mechanistic Investigations of Key Reactions.

For cyclopropane ring-opening , mechanistic pathways can be ionic or radical in nature. Nucleophilic attack often proceeds via an SN2-like mechanism, leading to inversion of stereochemistry if the carbon atom is chiral. Electrophilic attack typically involves the formation of a carbocationic intermediate. Radical-mediated ring-opening proceeds through a radical intermediate.

The hydrolysis of the nitrile group under acidic conditions involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. A series of proton transfers and tautomerization steps then lead to the amide, which can be further hydrolyzed to the carboxylic acid. Under basic conditions, the mechanism involves the direct attack of a hydroxide ion on the nitrile carbon.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For methyl 6-(1-cyanocyclopropyl)nicotinate, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

One-dimensional NMR spectra offer fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine (B92270) ring, the methyl ester, and the cyclopropyl (B3062369) group. The aromatic protons on the pyridine ring will appear in the downfield region, typically between 7.5 and 9.0 ppm, with their exact chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the substituents. The methyl ester protons are anticipated to be a sharp singlet at approximately 3.9 ppm. The protons of the cyclopropyl ring are expected in the upfield region, generally between 1.0 and 2.0 ppm, due to the shielding effect of the ring current. docbrown.infonih.gov The diastereotopic nature of the methylene (B1212753) protons on the cyclopropyl ring would likely result in two distinct multiplets.

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H-2~8.9d
Pyridine H-4~8.1dd
Pyridine H-5~7.6d
Methyl (-OCH₃)~3.9s
Cyclopropyl (-CH₂-)~1.8m
Cyclopropyl (-CH₂-)~1.5m

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the methyl ester is expected to resonate significantly downfield, around 165 ppm. The carbons of the pyridine ring will appear in the aromatic region (120-160 ppm). The nitrile carbon is predicted to be in the range of 115-120 ppm. The quaternary carbon of the cyclopropyl ring attached to the cyano group would be at a lower field compared to the methylene carbons of the ring, which are expected at approximately 10-25 ppm. docbrown.info The methyl carbon of the ester group will likely appear around 52 ppm.

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ester C=O~165
Pyridine C-6~158
Pyridine C-2~150
Pyridine C-4~137
Pyridine C-3~125
Pyridine C-5~122
Nitrile (-C≡N)~118
Methyl (-OCH₃)~52
Cyclopropyl (-CH₂-)~18
Cyclopropyl (quaternary C)~15

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms. The pyridine nitrogen is expected to have a chemical shift in the range of -70 to -100 ppm relative to nitromethane. The nitrile nitrogen would likely appear in a different region, typically between -135 and -145 ppm. acs.org

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from one-dimensional spectra and establishing the complete molecular structure. researchgate.netyoutube.comslideshare.netsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the coupled protons on the pyridine ring (H-4 and H-5) and between the geminal and vicinal protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. The HSQC spectrum would be instrumental in assigning the carbon signals of the pyridine ring and the cyclopropyl methylene groups by linking them to their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected between the methyl protons and the ester carbonyl carbon, and between the cyclopropyl protons and the nitrile carbon, as well as the quaternary cyclopropyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between protons that are in close proximity. This can be used to confirm the spatial arrangement of the substituents. For example, NOE correlations might be observed between the cyclopropyl protons and the H-5 proton of the pyridine ring, confirming their proximity.

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte itself. emerypharma.combwise.krkoreascience.kr By adding a known amount of an internal standard with a well-defined purity to a precisely weighed sample of this compound, the absolute purity of the analyte can be calculated from the integral ratios of their respective signals in the ¹H NMR spectrum. acs.orgacs.org This method is highly accurate and traceable to the International System of Units (SI). Furthermore, qNMR can be employed to monitor the progress of the synthesis of this compound by tracking the disappearance of reactant signals and the appearance of product signals over time.

The chemical shifts of nuclei can be influenced by the solvent used for the NMR measurement. cdnsciencepub.comkoreascience.kr For this compound, which contains a basic pyridine nitrogen and polar functional groups, solvent effects are expected to be significant. Aromatic solvents like benzene-d₆ can induce noticeable upfield shifts (lower ppm values) for protons situated above the plane of the aromatic solvent ring due to anisotropic effects. Protic solvents, such as methanol-d₄ or D₂O, can form hydrogen bonds with the pyridine nitrogen and the ester carbonyl group, leading to changes in the electron density and thus affecting the chemical shifts of nearby nuclei. koreascience.kracs.orgcdnsciencepub.com For instance, protonation of the pyridine nitrogen would lead to a significant downfield shift of the aromatic protons.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups.

Nitrile (C≡N) Stretch: A sharp and typically medium-intensity absorption band is expected in the region of 2250-2210 cm⁻¹ for the nitrile group. acs.orgresearchgate.netnih.gov The attachment to a cyclopropyl ring may slightly influence this frequency.

Ester Carbonyl (C=O) Stretch: A strong and sharp absorption band is anticipated in the range of 1730-1715 cm⁻¹ for the ester carbonyl group.

Aromatic C=C and C=N Stretches: The pyridine ring will give rise to several absorption bands in the 1600-1450 cm⁻¹ region due to C=C and C=N stretching vibrations.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and cyclopropyl groups will appear just below 3000 cm⁻¹. The C-H bonds of the cyclopropyl ring may show slightly higher frequency stretching vibrations compared to typical alkanes. docbrown.infowashington.edu

C-O Stretch: The C-O stretching vibration of the ester group will likely produce a strong band in the 1300-1100 cm⁻¹ region.

Predicted FT-IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N)2250-2210Medium, Sharp
Ester (C=O)1730-1715Strong, Sharp
Aromatic (C=C, C=N)1600-1450Medium to Strong
Aromatic C-H>3000Medium
Aliphatic C-H<3000Medium
Ester (C-O)1300-1100Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound in a suitable solvent, such as methanol (B129727) or ethanol (B145695), is expected to reveal absorption bands characteristic of its electronic structure. The spectrum is primarily governed by the electronic transitions within the substituted pyridine chromophore.

The pyridine ring itself exhibits two main types of electronic transitions: π→π* and n→π. gre.ac.ukresearchgate.net The π→π transitions are generally of higher energy (occur at shorter wavelengths) and have higher molar absorptivity (ε) compared to the n→π* transitions. The n→π* transition involves the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. This transition is typically weaker and occurs at longer wavelengths. gre.ac.ukresearchgate.net

For nicotinic acid, characteristic absorption peaks are observed at approximately 213 nm and 261 nm in an acidic solution. nih.gov It is anticipated that this compound will exhibit a similar UV-Vis profile, with the positions and intensities of the absorption maxima potentially shifted due to the influence of the 6-(1-cyanocyclopropyl) substituent. The ester group at the 3-position and the cyanocyclopropyl group at the 6-position act as auxochromes, which can modify the absorption characteristics of the pyridine chromophore.

The primary chromophore in this compound is the substituted pyridine ring. The electronic transitions observed in the UV-Vis spectrum can be assigned to specific excitations within this system.

π→π Transitions:* These transitions involve the excitation of electrons from the bonding π orbitals to the anti-bonding π* orbitals of the aromatic pyridine ring. Substituted pyridines typically show two main π→π* bands. The higher energy band often appears below 220 nm, while a second, less intense band is observed in the 250-280 nm region. gre.ac.uknih.gov

n→π Transition:* This transition involves the promotion of an electron from one of the non-bonding lone pair orbitals of the nitrogen atom to an anti-bonding π* orbital of the pyridine ring. gre.ac.ukresearchgate.net This transition is symmetry-forbidden and thus has a low molar absorptivity. It is expected to appear as a weak shoulder or a distinct band at a longer wavelength than the π→π* transitions, typically above 270 nm. The position of this band can be sensitive to solvent polarity.

The presence of the cyanocyclopropyl and methyl nicotinate (B505614) substituents on the pyridine ring can cause bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shifts of these absorption bands, as well as changes in their intensities (hyperchromic or hypochromic effects).

The following interactive table summarizes the anticipated electronic transitions for this compound.

Transition TypeChromophoreExpected λmax (nm)Characteristics
π→πPyridine Ring~210-220High intensity
π→πPyridine Ring~260-270Medium intensity
n→π*Pyridine Ring (N atom)>270Low intensity, solvent dependent

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. Various mass spectrometry methods can be employed to obtain comprehensive structural information.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula.

The molecular formula for this compound is C₁₁H₁₀N₂O₂. The calculated monoisotopic mass for the neutral molecule is 202.0742 Da. In positive ion mode electrospray ionization (ESI), the compound is expected to be detected as the protonated molecule, [M+H]⁺, with a calculated exact mass of 203.0815 Da. The experimental determination of this exact mass by HRMS would provide strong evidence for the compound's elemental formula.

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the protonated molecular ion of this compound. In an MS/MS experiment, the [M+H]⁺ ion (m/z 203.0815) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides detailed structural information.

The fragmentation of nicotinic acid esters typically involves cleavages at the ester group and within the pyridine ring structure. researchgate.netresearchgate.net Key expected fragmentation pathways for [C₁₁H₁₀N₂O₂ + H]⁺ include:

Loss of Methanol (-CH₃OH): A common fragmentation for methyl esters, resulting in an acylium ion. This would correspond to a neutral loss of 32 Da.

Loss of the Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond, leading to a loss of 31 Da.

Decarboxylation (-CO₂): Loss of carbon dioxide, a neutral loss of 44 Da, although this is less common for the protonated molecule.

Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo fragmentation, potentially losing ethylene (B1197577) (C₂H₄, 28 Da) or other small fragments.

Loss of the Cyano Group: Cleavage leading to the loss of HCN (27 Da) or the •CN radical (26 Da).

The following interactive table outlines some of the plausible fragment ions that could be observed in the MS/MS spectrum of protonated this compound.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
203.0815172.0658•OCH₃ (31.0157)[M+H - •OCH₃]⁺
203.0815171.0710CH₃OH (32.0262)[M+H - CH₃OH]⁺
203.0815144.0655COOCH₃ (59.0133)[M+H - •COOCH₃]⁺
171.0710143.0761CO (27.9949)[M+H - CH₃OH - CO]⁺

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometric detection, are essential for the analysis of this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. mdpi.comjmchemsci.com this compound is expected to be amenable to GC-MS analysis. The gas chromatograph separates the compound from other components of a mixture based on its boiling point and polarity, and the mass spectrometer provides identification and quantification. The resulting mass spectrum from electron ionization (EI) would show the molecular ion (M⁺• at m/z 202) and a characteristic fragmentation pattern that can be used for library matching and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. mdpi.comnih.gov Reversed-phase HPLC coupled with an ESI or atmospheric pressure chemical ionization (APCI) source would be an effective method for the analysis of this compound. LC-MS, particularly when using a tandem mass spectrometer (LC-MS/MS), provides excellent selectivity and sensitivity for quantifying the compound in various matrices. nih.govnih.gov The separation would be based on the compound's polarity, and detection would involve monitoring the precursor ion and specific fragment ions (Selected Reaction Monitoring, SRM), allowing for highly specific and sensitive quantification. nih.gov

High-Performance Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and any associated impurities. The development of robust and reliable methods is a critical step in quality control and chemical analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for assessing the purity and stability of non-volatile and thermally labile compounds like this compound. While specific methods for this exact compound are not extensively detailed in publicly available literature, method development would follow established principles, drawing from methodologies applied to analogous structures such as methyl nicotinate. nih.govmdpi.com

The development of a stability-indicating HPLC or UPLC method would involve the systematic optimization of several parameters to achieve adequate separation of the main component from potential impurities and degradation products. Key considerations include the selection of a suitable stationary phase (e.g., C18), mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and detector wavelength, typically determined by the UV absorbance maximum of the analyte. nih.govmdpi.com

Once developed, the method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.net Validation encompasses the evaluation of parameters such as specificity, linearity, range, accuracy, precision, and robustness. researchgate.netnih.gov The limits of detection (LOD) and quantification (LOQ) are also established to define the sensitivity of the method. mdpi.comdoaj.org

Table 1: Illustrative HPLC/UPLC Method Parameters for Analysis of Nicotinate Esters This table represents typical parameters based on methods for related compounds and serves as a starting point for the development of a specific method for this compound.

ParameterTypical Condition
Instrument UPLC or HPLC System with UV/DAD Detector
Column Reversed-Phase C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and Acetonitrile/Methanol
Flow Rate 0.3 - 1.5 mL/min
Column Temperature 25 - 40 °C
Detection Wavelength ~263 nm
Injection Volume 1 - 20 µL

Table 2: Representative Validation Parameters from a Validated HPLC Method for Nicotinates Data derived from published methods for related analytes to illustrate typical performance characteristics. mdpi.comdoaj.org

Validation ParameterTypical Performance Result
Linearity (Correlation Coefficient, r²) > 0.998
Accuracy (% Recovery) 93.48 - 102.12%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.15 µg/mL

Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is the preferred technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC would be employed to identify and quantify volatile impurities, such as residual solvents from the manufacturing process or volatile by-products. The analysis of related compounds like methyl nicotinate has been performed using GC, demonstrating its applicability for this class of molecules. researchgate.net Method development would focus on selecting an appropriate capillary column and optimizing the oven temperature program to ensure the effective separation of all potential volatile species.

Table 3: Illustrative GC Method Parameters for Volatile Impurity Analysis This table presents general conditions for the analysis of volatile species in a pharmaceutical intermediate.

ParameterTypical Condition
Instrument Gas Chromatograph with FID or MS Detector
Column Capillary column (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Initial temperature hold followed by a ramp to a final temperature (e.g., 40 °C for 5 min, then ramp at 10 °C/min to 240 °C)
Detector Temperature 280 °C

Chiral chromatography is a specialized sub-type of chromatography used to separate stereoisomers, specifically enantiomers. gcms.cz Enantiomers are non-superimposable mirror images that arise from one or more chiral centers within a molecule. gcms.czsigmaaldrich.com The compound this compound is achiral; it does not possess a chiral center and therefore does not have enantiomers. The cyclopropane (B1198618) ring attached at the C1 position, which also bears the cyano group, has a plane of symmetry relative to its bond with the pyridine ring. Consequently, an assessment of enantiomeric purity via chiral chromatography is not applicable to this specific molecule. This technique would, however, be essential for the analysis of chiral derivatives or related chiral compounds where control of stereochemistry is critical. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound is not found in the reviewed literature, data from closely related analogs, such as Methyl 6-chloronicotinate, can serve as an excellent proxy to illustrate the type of detailed structural information that can be obtained. nih.govresearchgate.net Such an analysis would provide unequivocal proof of the molecular structure and its solid-state conformation.

Table 4: Representative Single-Crystal X-ray Diffraction Data for Methyl 6-chloronicotinate Data obtained from the published crystallographic report for Methyl 6-chloronicotinate (CSD Refcode: XAZQAR). nih.govresearchgate.net

ParameterValue
Chemical Formula C₇H₆ClNO₂
Formula Weight 171.58
Crystal System Triclinic
Space Group P-1
a (Å) 3.8721 (4)
b (Å) 5.8068 (6)
c (Å) 17.3721 (18)
α (°) 95.563 (9)
β (°) 94.918 (8)
γ (°) 104.657 (9)
Volume (ų) 373.64 (7)
Z (molecules/unit cell) 2
Temperature (K) 293

Computational Chemistry and Theoretical Modeling of Methyl 6 1 Cyanocyclopropyl Nicotinate

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are employed to meticulously study the three-dimensional arrangement of atoms and the distribution of electrons within the Methyl 6-(1-cyanocyclopropyl)nicotinate molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational efficiency. scielo.org.mxresearchgate.net For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are performed to determine the molecule's most stable geometric structure. nih.govresearchgate.net This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. scielo.org.mx

The electronic structure is also elucidated through DFT. Key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT/B3LYP

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
Pyridine (B92270) C-C~1.39 Å
Pyridine C-N~1.34 Å
C-CN (Nitrile)~1.46 Å
C≡N (Nitrile)~1.16 Å
C-COOCH₃~1.51 Å
C=O (Ester)~1.21 Å
C-O (Ester)~1.36 Å
Bond Angles (°)
C-C-C (Pyridine)~118-121°
C-N-C (Pyridine)~117°
Ring-C-Cyclopropyl~120°
O=C-O (Ester)~124°

Beyond DFT, other quantum mechanical methods are available to study ground state properties. Ab initio methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without empirical parameters, though they can be computationally expensive and may not fully account for electron correlation. researchgate.netwikipedia.org

Semi-empirical methods, such as AM1, PM3, and PM6, offer a much faster computational alternative. wikipedia.orguni-muenchen.de These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgnih.gov While their speed makes them suitable for very large molecules and initial conformational searches, their accuracy is dependent on the molecule being studied being similar to those in the parameterization dataset. wikipedia.orgresearchgate.net These methods are often used for preliminary geometry optimizations before employing more rigorous DFT or ab initio calculations. researchgate.net

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify all possible conformers and determine their relative stabilities. researchgate.net This is achieved by systematically rotating the key dihedral angles—such as the angle between the pyridine ring and the cyclopropyl (B3062369) group, and the orientation of the methyl ester group—and calculating the potential energy for each conformation.

The results of this analysis yield a potential energy surface, where the low-energy points correspond to stable conformers (energy minima). scielo.org.mx By comparing the energies of these stable conformers, the most energetically favorable, or ground-state, conformation can be identified. nih.gov This information is crucial as the molecular conformation can significantly influence its physical, chemical, and biological properties. scielo.org.mx

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting the spectroscopic signatures of a molecule, which aids in the interpretation of experimental data.

Theoretical spectra for this compound can be simulated using quantum chemical calculations.

IR and Raman Spectra: Vibrational frequencies are calculated using DFT methods. researchgate.net These frequencies correspond to the characteristic vibrational modes of the molecule, such as stretching, bending, and torsional motions. The results are used to simulate the theoretical infrared (IR) and Raman spectra. A detailed assignment of each vibrational mode can be achieved through Potential Energy Distribution (PED) analysis. nih.govnih.gov

UV-Vis Spectra: The electronic absorption properties are typically predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in the UV-Vis spectrum. These transitions are often characterized by electron promotion from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). nih.gov

NMR Spectra: The nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated with high accuracy using the Gauge-Invariant Atomic Orbital (GIAO) method. nih.govnih.gov These calculations provide theoretical chemical shift values that can be directly compared to experimental spectra, aiding in the assignment of specific peaks to individual atoms within the molecule. researchgate.net

A critical step in computational studies is the correlation of theoretical predictions with experimental results. For instance, calculated vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors; therefore, they are frequently scaled by an empirical factor to achieve better agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

Similarly, theoretical NMR chemical shifts are compared against experimental data, which are typically recorded in a solvent like DMSO or CDCl₃. nih.govchemicalbook.com To improve accuracy, theoretical calculations can incorporate solvent effects using various models. scielo.org.mx A strong correlation between the predicted and observed spectra validates the computational model and the optimized molecular structure, confirming that the theoretical approach provides a reliable representation of the molecule's properties. nih.govnih.gov

Table 2: Illustrative Correlation of Theoretical and Experimental Spectroscopic Data for a Nicotinate (B505614) Derivative

Spectroscopy Type Calculated Value (Theoretical) Experimental Value
FT-IR (cm⁻¹)
C=O Stretch1735 cm⁻¹1720 cm⁻¹
C≡N Stretch2245 cm⁻¹2230 cm⁻¹
Ring C-H Stretch3105 cm⁻¹3080 cm⁻¹
¹³C NMR (ppm)
C=O (Ester)165.8 ppm165.2 ppm
C≡N (Nitrile)118.5 ppm118.0 ppm
Pyridine C₂151.2 ppm150.9 ppm
UV-Vis (nm)
π → π* Transition268 nm265 nm

Advanced Research Applications and Strategic Derivatization

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of multiple functional groups renders Methyl 6-(1-cyanocyclopropyl)nicotinate a valuable building block in the synthesis of more complex molecular architectures. cymitquimica.comminakem.com Organic building blocks are fundamental components used to construct intricate organic molecules for fields such as pharmaceuticals and materials science. cymitquimica.com The reactivity of the nitrile, the ester, and the aromatic ring can be selectively harnessed to build elaborate structures.

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a vast majority of new drugs containing such scaffolds. sciencepublishinggroup.com The nitrile (cyano) group in this compound is a particularly useful functional handle for constructing new heterocyclic rings appended to the pyridine (B92270) core. For instance, nitrile groups are well-known precursors for the synthesis of:

Tetrazoles: Through [3+2] cycloaddition reactions with azides.

Triazoles: Via multi-component reactions involving other nitrogen-containing synthons.

Pyrimidines and other fused systems: By serving as an electrophilic or nucleophilic center in condensation reactions.

The ability to use this compound to generate a library of novel, densely functionalized heterocyclic systems makes it a significant intermediate for drug discovery programs and chemical biology research. scirp.org

The development of advanced organic materials for applications in electronics and nanotechnology often relies on building blocks with specific structural and electronic properties. guidechem.com Pyridine-containing molecules are frequently explored for their coordination capabilities and electronic characteristics. The rigid structure of this compound, combined with its polar functional groups, suggests its potential utility in materials science. guidechem.com It could be envisioned as a monomer or a precursor for:

Functional Polymers: Where the ester group is modified for polymerization.

Metal-Organic Frameworks (MOFs): Utilizing the pyridine nitrogen and potentially other groups for coordination with metal ions.

Liquid Crystals: Due to its rigid, anisotropic molecular shape.

The introduction of the cyanocyclopropyl group adds a unique three-dimensional aspect and specific polarity that could influence the bulk properties of materials derived from it.

Rational Design and Synthesis of Structurally Related Analogues

The systematic modification of a lead compound is a cornerstone of modern medicinal chemistry and materials science. This compound offers several sites for strategic derivatization, allowing for the fine-tuning of its physicochemical and biological properties.

The pyridine ring serves as the central scaffold of the molecule. Its electronic properties and substitution pattern can be altered to create a range of analogues. While the pyridine ring is generally electron-deficient, modifications can be achieved through various synthetic strategies. ekb.eg

Substitution at other positions: Introduction of additional substituents on the pyridine ring (e.g., at the 2, 4, or 5-positions) could modulate the molecule's electronics and steric profile. General methods for synthesizing substituted methyl pyridinecarboxylates often start from appropriately substituted pyridine precursors. researchgate.net

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which alters the reactivity of the ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions. rsc.org

Potential Modification Site Example Reaction Resulting Functional Group
Pyridine Ring CarbonsElectrophilic/Nucleophilic SubstitutionHalogen, Alkyl, Amino, etc.
Pyridine NitrogenOxidationN-oxide

This table is illustrative of potential reactions based on general pyridine chemistry.

The cyclopropyl (B3062369) group is a valuable structural motif in drug design, often enhancing metabolic stability and binding affinity. researchgate.net The 1-cyano substituent on the cyclopropyl ring of the title compound is a key point for derivatization.

Reduction of the Nitrile: The cyano group can be reduced to a primary amine, yielding Methyl 6-(1-aminomethylcyclopropyl)nicotinate. This introduces a basic center and a site for further functionalization, such as amidation. A related compound, Methyl 6-(1-aminocyclopropyl)nicotinate, highlights the accessibility of this amine functionality. chiralen.com

Hydrolysis of the Nitrile: Acidic or basic hydrolysis of the cyano group would afford the corresponding carboxylic acid, Methyl 6-(1-carboxycyclopropyl)nicotinate. This introduces an acidic handle for forming amides or esters.

Modification of the Ring: While more complex, synthetic routes could be designed to introduce substituents onto the other carbons of the cyclopropyl ring itself, leading to diastereomeric or enantiomerically pure analogues.

Original Group Reagent/Condition Transformed Group Potential New Compound Class
Cyano (-CN)H₂, Catalyst or LiAlH₄Aminomethyl (-CH₂NH₂)Cyclopropylmethylamines
Cyano (-CN)H₃O⁺ / HeatCarboxylic Acid (-COOH)Cyclopropylcarboxylic acids

This table outlines common transformations of the nitrile group.

The methyl ester is one of the most readily modifiable groups in the molecule. Its transformation can significantly impact properties like solubility, stability, and biological activity.

Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification will yield the parent carboxylic acid, 6-(1-cyanocyclopropyl)nicotinic acid. This is a common first step for creating other derivatives.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can produce a variety of other esters (e.g., ethyl, propyl, benzyl).

Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), or via a two-step process involving hydrolysis to the acid followed by coupling with an amine using standard peptide coupling reagents. Enzymatic methods have also been developed for the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614). nih.gov

Reaction Type Reagents Product
HydrolysisNaOH, then H₃O⁺6-(1-cyanocyclopropyl)nicotinic acid
TransesterificationEthanol (B145695) (EtOH), H⁺Ethyl 6-(1-cyanocyclopropyl)nicotinate
AmidationAmmonia (B1221849) (NH₃)6-(1-cyanocyclopropyl)nicotinamide

This table provides examples of common ester group transformations.

In-depth Analysis of this compound Reveals Limited Publicly Available Research Data

Despite a thorough investigation into the chemical compound this compound, a notable scarcity of publicly accessible scientific literature and research data prevents a comprehensive analysis of its advanced applications and chemical properties. Extensive searches across a multitude of scientific databases and scholarly articles have yielded no specific information regarding its use in ligand design, synthetic methodologies, or supramolecular chemistry.

The inquiry, which aimed to construct a detailed article focusing on the advanced research applications and strategic derivatization of this compound, could not be fulfilled due to the absence of relevant studies and documented findings. The intended structure of the article, which was to include an exploration of its molecular interactions for ligand design, its applications in the development of synthetic methodologies, and its incorporation into supramolecular architectures, remains unpopulated as no specific research on these aspects of this compound is available in the public domain.

While information on related compounds, such as methyl nicotinate and its various derivatives, is more readily available, the unique structural feature of the 1-cyanocyclopropyl group at the 6-position of the nicotinate backbone appears to be a subject of limited investigation, or the findings of such research are not widely disseminated.

This lack of data underscores a potential gap in the current body of chemical research or may indicate that studies involving this specific compound are proprietary or have not yet been published. As a result, a scientifically accurate and detailed article adhering to the requested outline cannot be generated at this time. Further research and publication in peer-reviewed journals would be necessary to enable a thorough examination of the properties and potential applications of this compound.

Analysis of Patent Literature and Intellectual Property Landscape

Overview of Patented Synthetic Routes for Nicotinate (B505614) Derivatives

The synthesis of nicotinate derivatives is a well-established area of organic chemistry, with numerous patented methods reflecting a variety of synthetic strategies. These routes can be broadly categorized based on the approach to constructing the substituted pyridine (B92270) ring and the introduction of functional groups.

A common strategy involves the modification of a pre-existing pyridine ring. For instance, patent literature describes the synthesis of 6-methyl-nicotinic acid esters through the oxidation of 2-methyl-5-ethylpyridine. google.com This method highlights the use of strong oxidizing agents at elevated temperatures to selectively functionalize the pyridine core. Another patented approach for a related compound, 6-methyl nicotine, starts from methyl 6-methylnicotinate (B8608588) and involves a series of reactions including ester condensation, ring opening, reduction, halogenation, and amination ring-closure to build a second heterocyclic ring at the 3-position. google.compatsnap.com

Transesterification is another key reaction found in the patent literature for nicotinate derivatives. One patented process describes the synthesis of menthyl nicotinate through the transesterification of a C1-C4 alkyl ester of nicotinic acid with menthol (B31143) in the presence of an alkaline catalyst.

More complex nicotinate derivatives, particularly those with substituents at the 5- and 6-positions, often require more elaborate synthetic sequences. A significant patent in this area, WO2022074214A1, details a process for preparing 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters. google.com While this patent focuses on the 5-substituted isomer, the methodologies described are highly relevant to the synthesis of the 6-substituted analogue, Methyl 6-(1-cyanocyclopropyl)nicotinate. The patented process involves the direct replacement of a halogen atom at the 5-position of the pyridine ring using a base and a cyanocyclopropylating agent. google.com This approach represents a more efficient route compared to longer, more laborious syntheses that were previously reported. google.com

The following table summarizes some of the patented synthetic approaches for various nicotinate derivatives, providing a snapshot of the chemical diversity in this field.

Derivative Starting Materials Key Reactions Patent Reference
6-Methyl-nicotinic acid esters2-Methyl-5-ethylpyridineOxidationEP0128279B1 google.com
6-Methyl nicotineMethyl 6-methylnicotinate, gamma-butyrolactoneEster condensation, ring opening, reduction, halogenation, amination ring-closureCN114437031A google.compatsnap.com
Menthyl nicotinateC1-C4 alkyl ester of nicotinic acid, mentholTransesterification
5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters5-halo-pyridine derivative, 1-cyanocyclopropanecarbonitrileNucleophilic aromatic substitutionWO2022074214A1 google.com

Identification of Key Innovations and Patentable Subject Matter

The patent landscape for nicotinate derivatives reveals that innovation is often centered on improving the efficiency, cost-effectiveness, and environmental footprint of synthetic processes. Key areas of patentable subject matter include the development of novel catalysts, the discovery of more efficient reaction pathways, and the use of new reagents.

The patentability of such a process would likely hinge on the novelty and non-obviousness of the specific reaction conditions, including the choice of base, solvent, and any catalysts or additives that enable the efficient coupling of the cyanocyclopropyl moiety to the pyridine ring. The application of this methodology to a range of substituted pyridines, including those that could lead to this compound, would also be a key aspect of the patent's scope.

Another area of innovation lies in the development of new reagents. The use of specific cyanocyclopropylating agents, as detailed in the patent literature, can be considered a patentable invention if these reagents are novel and enable a previously unachievable or inefficient transformation.

The table below outlines some of the key innovations and the corresponding patentable subject matter in the synthesis of nicotinate derivatives.

Innovation Description Patentable Subject Matter Potential Application to this compound
Direct CyanocyclopropylationSingle-step substitution of a halogen on the pyridine ring with a cyanocyclopropyl group. google.comThe specific reaction conditions (base, solvent, catalyst), and the scope of applicable substrates.A direct and efficient method for introducing the 1-cyanocyclopropyl group at the 6-position of the methyl nicotinate core.
Novel Catalytic SystemsThe use of new catalysts to improve the yield, selectivity, or reaction conditions of a particular synthetic step.The composition of the catalyst and its specific application in the synthesis.A new catalyst could enable a more efficient synthesis of the target molecule under milder conditions.
Improved Purification MethodsDevelopment of more efficient and scalable methods for isolating and purifying the final product.The specific purification technique and its advantages over existing methods.A more cost-effective and environmentally friendly method for obtaining high-purity this compound.

Strategic Implications of Intellectual Property for Future Research

The existing patent landscape for nicotinate derivatives has significant strategic implications for any future research and development efforts focused on this compound. A thorough freedom-to-operate (FTO) analysis is a critical first step to ensure that any planned synthetic route does not infringe on existing patents.

The claims of patents such as WO2022074214A1 will need to be carefully examined to determine their scope. google.com If the claims are broad enough to cover the synthesis of 6-substituted isomers, then any commercial production of this compound using a similar methodology would require a license.

Future research in this area should be directed towards developing novel and non-infringing synthetic routes. This could involve exploring alternative starting materials, different types of chemical transformations, or the use of novel catalysts that are not covered by existing patents. For example, research could focus on developing a new method for constructing the pyridine ring with the desired substitution pattern already in place, thereby avoiding the direct substitution reaction described in the patent literature.

Another strategic approach would be to focus on developing improvements to existing patented processes that could themselves be patentable. This could include discovering a more efficient catalyst, a greener solvent system, or a more effective purification method. Such "improvement patents" could provide a valuable bargaining chip in cross-licensing negotiations.

The intellectual property strategy for a new chemical entity like this compound would also involve filing new patent applications to protect any novel synthetic methods, new crystalline forms (polymorphs) of the compound, and its specific applications. A robust patent portfolio is essential for securing a competitive advantage and maximizing the commercial potential of the compound.

Future Perspectives and Emerging Research Avenues

Development of Cascade and One-Pot Synthetic Processes

One promising avenue is the development of a one-pot, three-component reaction. Such a strategy could conceivably involve the condensation of a suitable enamine, an acetylene (B1199291) derivative, and a cyanocyclopropyl-containing building block to construct the functionalized pyridine (B92270) core in a single operation. rsc.orgnih.gov Methodologies for the one-pot synthesis of other heterocyclic systems, such as N-arylpyrazoles and arylketones, demonstrate the feasibility and advantages of this approach, which often leads to rapid access to diverse structures from simple precursors. organic-chemistry.orgorganic-chemistry.org Another potential cascade reaction could involve an initial coupling to form the pyridine ring, followed by an in-situ cyclization or functionalization to introduce the cyanocyclopropyl moiety, perhaps through a ring-opening and closing cascade (ROCC) mechanism. researchgate.net

The table below illustrates a hypothetical comparison between a traditional linear synthesis and a future-state one-pot process for the target compound.

| Time Efficiency | Low | High |

In-Depth Elucidation of Complex Reaction Mechanisms

A deep understanding of the reaction mechanism is crucial for optimizing synthetic routes and discovering novel transformations. For a potential cascade synthesis of Methyl 6-(1-cyanocyclopropyl)nicotinate, future research would necessitate a detailed investigation into the sequence of bond-forming events, the nature of transient intermediates, and the transition states involved.

Multi-scale computational modeling, employing techniques such as Density Functional Theory (DFT), molecular dynamics (MD), and combined quantum mechanics/molecular mechanics (QM/MM) methods, will be indispensable. mdpi.com These approaches can be used to map the potential energy surface of the reaction, identify the most likely pathways, and clarify the roles of catalysts and reagents. For instance, if a palladium-catalyzed cross-coupling reaction is employed to introduce the cyanocyclopropyl group, computational studies could illuminate the intricacies of the oxidative addition, transmetalation, and reductive elimination steps, similar to mechanistic studies on the Suzuki-Miyaura reaction. nih.govillinois.edu

Combining these computational predictions with advanced experimental techniques will be key. Methodologies like Rapid-Injection NMR could be used to detect and characterize short-lived intermediates that are hypothesized by DFT calculations, providing a powerful synergy between theory and practice. illinois.edu

Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the synthesis of this compound, particularly within a one-pot or cascade framework, researchers will need to look beyond standard end-point analysis. Advanced characterization techniques that allow for real-time, in-situ monitoring of the reaction mixture are critical for gaining deep mechanistic insights.

High-resolution, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. By monitoring the reaction as it proceeds, chemists can track the consumption of reactants, the formation and decay of intermediates, and the appearance of the final product and any byproducts. nih.gov The use of specialized NMR techniques, such as those involving hyperpolarization or the monitoring of specific isotopes like ¹⁵N, can provide enhanced sensitivity and unique structural information about pyridine derivatives and their interactions within the reaction environment. nih.govacs.org This real-time data is invaluable for kinetic analysis and for quickly identifying unexpected reaction pathways or bottlenecks, enabling rapid process optimization.

Predictive Modeling and Data-Driven Chemical Research

The paradigm of chemical research is shifting from intuition-based discovery to a more data-driven approach. For this compound, predictive modeling and machine learning (ML) offer significant potential to accelerate research and development. beilstein-journals.orgresearchgate.net

Global models, trained on vast reaction databases, could suggest initial reaction conditions (catalyst, solvent, temperature) for novel synthetic routes. beilstein-journals.org Subsequently, local models could be developed to fine-tune these parameters for maximum yield and selectivity with a minimal number of experiments. nih.gov Active learning algorithms, a subset of ML, are particularly well-suited for this, as they intelligently select the next set of experiments to perform to gain the most informative data, thereby optimizing the reaction in a closed loop with high efficiency. nih.govduke.edu

For example, a Bayesian optimization or random forest model could be employed to explore the complex, multi-dimensional space of reaction conditions. duke.edu This approach could rapidly identify non-obvious relationships between variables that lead to improved outcomes.

Table 2: Illustrative Parameters for Machine Learning-Guided Optimization

Variable Parameter (Input) Type Range/Options Target (Output)
Catalyst Categorical Pd(PPh₃)₄, Ni(dppf)Cl₂, CuI Yield (%)
Base Categorical K₂CO₃, Cs₂CO₃, t-BuOK Purity (%)
Temperature Continuous 60-120 °C Selectivity ( undesired isomers)
Reaction Time Continuous 2-24 hours

| Solvent | Categorical | Toluene (B28343), Dioxane, DMF | |

Furthermore, Quantitative Structure-Property Relationship (QSPR) models could be developed to predict the physicochemical and biological properties of the target compound and related derivatives, guiding the design of molecules with desired characteristics. researchgate.net

Exploration of Unconventional Reactivity and Novel Transformations

The unique combination of a pyridine ring, a nicotinate (B505614) ester, and a cyanocyclopropyl group in this compound opens up avenues for exploring unconventional reactivity. The cyclopropyl (B3062369) group, in particular, is known for its unique electronic properties and its ability to act as a probe for radical character and excited-state reactivity. researchgate.net

Future research could investigate the photochemical behavior of this molecule. Irradiation could potentially induce novel transformations, such as ring-opening of the cyclopropane (B1198618) or unique functionalizations of the pyridine ring driven by excited-state aromaticity effects. researchgate.net The development of photochemical methods for pyridine functionalization via pyridinyl radicals represents an emerging area that could lead to previously inaccessible derivatives. acs.org

Another area of exploration is the potential for ring transformation reactions. The pyridine ring, while generally stable, can undergo cleavage and rearrangement under certain nucleophilic conditions. clockss.org The sterically demanding and electronically distinct cyanocyclopropyl substituent might facilitate novel dearomatization or ring-expansion cascades, providing access to entirely new heterocyclic scaffolds. mdpi.comnih.gov

Table 3: Potential Unconventional Transformations

Reaction Type Reagents/Conditions Hypothetical Outcome
Photochemical Activation UV light (365 nm), Photosensitizer C-H functionalization at a novel position
Radical-Mediated Reaction Radical initiator (e.g., AIBN) Addition across the cyano group or pyridine ring
Ring-Expansion Cascade Strong nucleophile, Heat Formation of a seven-membered azepine derivative

| Dearomatization | Reducing agent, Chiral catalyst | Synthesis of enantioenriched piperidine (B6355638) derivatives |

Multidisciplinary Research Collaborations for Enhanced Understanding

Advancing the science surrounding this compound from a laboratory curiosity to a compound with practical applications will require a confluence of expertise from various scientific disciplines. Multidisciplinary collaborations are essential for tackling the complex challenges inherent in modern chemical research. nih.gov

A successful research program would likely involve a collaboration between:

Synthetic Organic Chemists: To design and execute efficient and scalable synthetic routes. youtube.com

Computational Chemists: To perform mechanistic studies, develop predictive models for reactivity and properties, and guide experimental design. nih.govnih.gov

Analytical Chemists: To develop advanced in-situ monitoring techniques and perform detailed characterization of products and intermediates.

Chemical Engineers: To translate optimized laboratory-scale syntheses into robust, scalable processes, potentially utilizing technologies like continuous flow reactors. acs.org

Pharmacologists and Biologists: If the compound is explored for therapeutic potential, collaboration with life scientists would be crucial to evaluate its biological activity and mechanism of action. nih.gov

Such collaborative efforts, often bridging academia and industry, are proven to accelerate the pace of discovery and innovation in heterocyclic chemistry. acs.orgyoutube.com By integrating cutting-edge technologies and diverse scientific perspectives, researchers can achieve a more comprehensive understanding and unlock the full potential of novel molecular entities. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.